Verdiperstat
Verdiperstat
Verdiperstat, also known as AZD-3241, is a selective and irreversible inhibitor of myeloperoxidase currently being developed to delay progression in patients with neurodegenerative brain disorders.
Brand Name:
Vulcanchem
CAS No.:
890655-80-8
VCID:
VC0546694
InChI:
InChI=1S/C11H15N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h3-4,7,12H,5-6H2,1-2H3,(H,13,15,17)
SMILES:
CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2
Molecular Formula:
C11H15N3O2S
Molecular Weight:
253.32 g/mol
Verdiperstat
CAS No.: 890655-80-8
Inhibitors
VCID: VC0546694
Molecular Formula: C11H15N3O2S
Molecular Weight: 253.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 890655-80-8 |
---|---|
Product Name | Verdiperstat |
Molecular Formula | C11H15N3O2S |
Molecular Weight | 253.32 g/mol |
IUPAC Name | 1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C11H15N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h3-4,7,12H,5-6H2,1-2H3,(H,13,15,17) |
Standard InChIKey | FVJCUZCRPIMVLB-UHFFFAOYSA-N |
SMILES | CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2 |
Canonical SMILES | CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2 |
Appearance | Solid powder |
Description | Verdiperstat, also known as AZD-3241, is a selective and irreversible inhibitor of myeloperoxidase currently being developed to delay progression in patients with neurodegenerative brain disorders. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1-(2-(propan-2-yloxy)ethyl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo(3,2-d)pyrimidin-4-one AZD3241 |
Reference | 1: Kaindlstorfer C, Sommer P, Georgievska B, Mather RJ, Kugler AR, Poewe W, Wenning GK, Stefanova N. Failure of Neuroprotection Despite Microglial Suppression by Delayed-Start Myeloperoxidase Inhibition in a Model of Advanced Multiple System Atrophy: Clinical Implications. Neurotox Res. 2015 Oct;28(3):185-94. doi: 10.1007/s12640-015-9547-7. Epub 2015 Jul 21. PubMed PMID: 26194617; PubMed Central PMCID: PMC4556742. 2: Jucaite A, Svenningsson P, Rinne JO, Cselényi Z, Varnäs K, Johnström P, Amini N, Kirjavainen A, Helin S, Minkwitz M, Kugler AR, Posener JA, Budd S, Halldin C, Varrone A, Farde L. Effect of the myeloperoxidase inhibitor AZD3241 on microglia: a PET study in Parkinson's disease. Brain. 2015 Sep;138(Pt 9):2687-700. doi: 10.1093/brain/awv184. Epub 2015 Jul 1. PubMed PMID: 26137956. 3: Johnström P, Bergman L, Varnäs K, Malmquist J, Halldin C, Farde L. Development of rapid multistep carbon-11 radiosynthesis of the myeloperoxidase inhibitor AZD3241 to assess brain exposure by PET microdosing. Nucl Med Biol. 2015 Jun;42(6):555-60. doi: 10.1016/j.nucmedbio.2015.02.001. Epub 2015 Feb 8. PubMed PMID: 25726760. |
PubChem Compound | 11528958 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume